N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridines. This class has garnered significant interest due to its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound's structure includes a triazole ring fused with a pyridine moiety and a sulfonamide group, which is critical for its biological activity. The sulfonamide fragment is known to enhance the solubility and bioavailability of compounds in biological systems.
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. A virtual screening approach identified several compounds with promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds demonstrated inhibitory concentrations (IC50) as low as 2.24 μM . The mechanism involves the inhibition of falcipain-2, an essential enzyme for hemoglobin digestion in malaria parasites, suggesting that derivatives of this compound could serve as leads in antimalarial drug development.
Antibacterial Activity
Triazolopyridines have also been investigated for their antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains. The sulfonamide group is believed to play a pivotal role in enhancing antibacterial activity by interfering with bacterial folate synthesis pathways . For example, sulfonamide derivatives have been noted for their ability to inhibit bacterial growth at concentrations below 100 µg/mL.
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyridine derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Study 1: Antimalarial Efficacy
In a recent study involving a series of synthesized triazolopyridine sulfonamides, researchers evaluated their antimalarial efficacy against Plasmodium falciparum. The study reported that compounds with specific substitutions on the triazole ring exhibited significantly lower IC50 values compared to standard treatments, indicating enhanced potency .
Study 2: Anticancer Mechanisms
Another investigation focused on the mechanisms by which triazolopyridine derivatives induce apoptosis in cancer cells. The study revealed that these compounds could activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This led to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in various cancer cell lines .
Comparative Analysis of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Activity | IC50 Value (μM) | Mechanism |
---|---|---|
Antimalarial | 2.24 | Inhibition of falcipain-2 |
Antibacterial | <100 | Interference with folate synthesis |
Anticancer (MCF-7) | 0.0585 | Induction of apoptosis via ROS |
Anticancer (HeLa) | 0.0692 | Cell cycle arrest and mitochondrial disruption |
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-5-8-20(12-16)15-27(21-13-17(2)11-18(3)14-21)30(28,29)22-9-6-10-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOGNMBDSGCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.